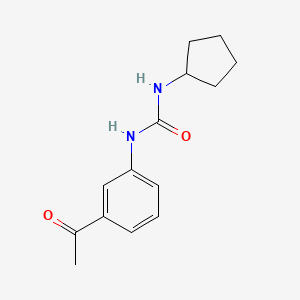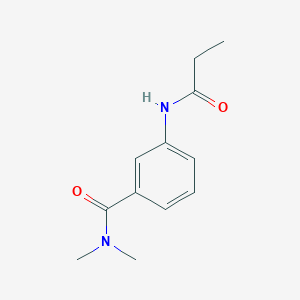
2-Methoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone, also known as Ro 61-8048, is a chemical compound that has been used in scientific research for its potential therapeutic applications. It belongs to the class of indole-based compounds and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone is not fully understood. However, it has been found to act as a potent inhibitor of the enzyme monoamine oxidase A (MAO-A). MAO-A is an enzyme that is involved in the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A results in increased levels of these neurotransmitters, which can have a wide range of effects on the brain and body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone are diverse and have been studied extensively. It has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. In addition, it has been found to have neuroprotective properties, which can help protect nerve cells from damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone in lab experiments include its potent inhibitory effects on MAO-A, its diverse biochemical and physiological effects, and its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are many future directions for research on 2-Methoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone. Some potential areas of focus include:
1. Further investigation of its mechanism of action and potential off-target effects.
2. Studies on its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
3. Exploration of its potential use as a tool compound for studying the role of MAO-A in various biological processes.
4. Development of new analogs and derivatives with improved potency and selectivity.
5. Investigation of its potential use in combination with other drugs or therapies for enhanced therapeutic effects.
Conclusion:
In conclusion, 2-Methoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone is a chemical compound that has been studied extensively for its potential therapeutic applications. Its potent inhibitory effects on MAO-A, diverse biochemical and physiological effects, and potential therapeutic applications make it a promising compound for further research. However, there are also limitations to using this compound in lab experiments, and further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 2-Methoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone involves the reaction of 2-methylindole with 2-methoxyacetyl chloride in the presence of a base. The reaction proceeds via an acylation mechanism, where the acetyl group from the acyl chloride is transferred to the nitrogen atom of the indole ring. The resulting product is then purified using column chromatography to obtain pure 2-Methoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone.
Aplicaciones Científicas De Investigación
2-Methoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone has been used in scientific research for its potential therapeutic applications. It has been found to have a wide range of biochemical and physiological effects and has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
2-methoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9-7-10-5-3-4-6-11(10)13(9)12(14)8-15-2/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSPEKFGQCSIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7461103.png)

![Methyl 2-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7461117.png)
![1-Cyclohexyl-3-[(2-ethylpyrazol-3-yl)methyl]urea](/img/structure/B7461122.png)


![methyl (2Z)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoate](/img/structure/B7461145.png)


![[4-(Dimethylamino)phenyl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7461150.png)
![4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide](/img/structure/B7461162.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide](/img/structure/B7461165.png)
![2-[[1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7461175.png)
